1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol is a natural product found in Schisandra sphenanthera with data available.
Gomisin J
CAS No.: 66280-25-9
Cat. No.: VC21316398
Molecular Formula: C22H28O6
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66280-25-9 |
---|---|
Molecular Formula | C22H28O6 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | 3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol |
Standard InChI | InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3 |
Standard InChI Key | PICOUNAPKDEPCA-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O |
Canonical SMILES | CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O |
Chemical Structure and Properties
Molecular Characteristics
Gomisin J has the molecular formula C₂₂H₂₈O₆ and a molecular weight of 388.5 g/mol . Structurally, it belongs to the dibenzocyclooctadiene class of lignans and is classified as a tannin . The compound features a unique tricyclic structure that contributes to its biological activity profile . Its systematic IUPAC name is (9S,10R)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol, reflecting its complex stereochemistry .
Physical and Chemical Properties
The physical and chemical properties of Gomisin J have been well-documented, with comparative data available relative to other gomisins. These properties are critical for understanding its bioavailability, metabolism, and pharmaceutical applications.
Table 1: Physical and Chemical Properties of Gomisin J
Property | Gomisin J |
---|---|
Molecular Formula | C₂₂H₂₈O₆ |
Molecular Weight | 388.5 g/mol |
XLogP3-AA | 4.6 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 4 |
Exact Mass | 388.18858861 g/mol |
Topological Polar Surface Area | 77.4 Ų |
Heavy Atom Count | 28 |
Formal Charge | 0 |
The relatively high XLogP3-AA value of 4.6 indicates significant lipophilicity, suggesting good membrane permeability but potential challenges for aqueous solubility . The presence of hydrogen bond donors and acceptors contributes to Gomisin J's ability to interact with various biological targets .
Natural Sources and Isolation
Distribution in Nature
Gomisin J has been reported in several plant species, primarily in the Schisandraceae family. It is most abundantly found in Schisandra chinensis, but has also been identified in Schisandra bicolor and Kadsura interior . These plants are native to East Asia, particularly mountainous regions of China, Korea, Japan, and far eastern Russia .
Extraction and Isolation Methods
The isolation of Gomisin J typically involves multiple chromatographic steps. According to documented procedures, the compound can be isolated by separating fractions on silica gel columns using specific solvent systems . One method describes the separation using CH₂Cl₂ and acetone, where fraction 26IJ is re-separated on a silica gel column using 1% acetone in CH₂Cl₂ to yield Gomisin J . For experimental applications, the solid form of Gomisin J is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions .
Pharmacological Activities
Cardiovascular Effects
One of the most extensively studied properties of Gomisin J is its cardiovascular activity. Research has demonstrated that Gomisin J possesses significant vasodilatory activity and antihypertensive effects . In animal models, specifically angiotensin II (Ang II)-induced hypertensive mice, Gomisin J effectively attenuated increases in blood pressure . Notably, these effects were more pronounced than those of Gomisin A, another lignan from Schisandra chinensis .
Studies show that C57/BL6 mice infused subcutaneously with Ang II (2 μg kg⁻¹ min⁻¹ for 2 weeks) exhibited increased blood pressure and decreased plasma nitric oxide metabolites. Co-administration of Gomisin J (1 and 3 μg kg⁻¹ min⁻¹) effectively reversed these changes . These findings suggest potential applications for Gomisin J in the management of hypertension and related cardiovascular conditions.
Anticancer Properties
Recent investigations have revealed promising anticancer activities of Gomisin J, particularly against glioma, a serious malignant tumor of the central nervous system . Research has shown that Gomisin J significantly reduces the proliferation of glioma cell lines through multiple mechanisms . Importantly, in vivo experiments confirmed that Gomisin J reduces glioma growth with minimal side effects, highlighting its potential as a therapeutic agent for glioma treatment .
Hepatoprotective Effects
Gomisin J demonstrates significant hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD) . Studies using HepG2 cells revealed that Gomisin J attenuates oleic acid-induced lipid accumulation . This effect occurs through the suppression of lipogenic enzymes and inflammatory mediators, coupled with increased expression of lipolytic enzymes . The ability of Gomisin J to regulate hepatic lipid metabolism suggests its potential utility in treating NAFLD and related metabolic disorders.
Dermatological Applications
Research indicates that Gomisin J possesses photoprotective effects beneficial for skin health . In studies with UVA and UVB-irradiated keratinocytes, Gomisin J improved cell viability and reduced lactate dehydrogenase (LDH) release . Additionally, it suppressed intracellular reactive oxygen species (ROS) production induced by UV radiation and demonstrated significant anti-apoptotic effects on irradiated keratinocytes . These properties suggest potential applications in dermatological products for photoprotection and skin damage prevention.
Mechanisms of Action
Vascular Function Regulation
The antihypertensive effects of Gomisin J are primarily attributed to its ability to preserve vascular nitric oxide (NO) bioavailability and endothelial nitric oxide synthase (eNOS) function . In Ang II-induced hypertensive mice, Gomisin J reversed decreases in vascular NO and increases in reactive oxygen species (ROS) production .
In vitro studies have shown that Ang II decreases cellular NO concentration, accompanied by reduced phosphorylated eNOS and increased ROS production . Gomisin J pretreatment (0-3 μg ml⁻¹) effectively reversed these changes in eNOS phosphorylation and ROS production in Ang II-treated cells . This mechanism explains the compound's vasodilatory and antihypertensive effects.
Anticancer Mechanisms
Gomisin J's anticancer activity against glioma cells involves several mechanisms. Research has demonstrated that it induces mitochondrial apoptosis, evidenced by significantly up-regulated expression of cytoplasmic cytochrome c and cleaved caspase-3 . Additionally, Gomisin J triggers mitochondrial membrane potential (MMP) and oxidative stress in glioma cells, accompanied by glycolysis suppression .
A key finding is that Gomisin J dramatically reduces the expression of hexokinase II (HKII) in glioma cells and induces the dissociation of HKII from voltage-dependent anion channel (VDAC) in mitochondria . This dissociation contributes to glycolytic repression, a crucial aspect of Gomisin J's antiglioma activity .
Hepatic Lipid Metabolism Regulation
In hepatic cells, Gomisin J regulates lipid metabolism through the activation of the AMP-activated protein kinase (AMPK)-dependent pathway and inhibition of hepatokine fetuin-A . Studies using specific inhibitors, fetuin-A siRNA, and liver kinase B1 (LKB1) siRNA transfected cells have demonstrated that Gomisin J controls lipogenesis and lipolysis through these pathways .
Additionally, Gomisin J activates Ca²⁺/calmodulin-dependent protein kinase II alongside AMPK and LKB1, contributing to its regulatory effects on lipid accumulation . These mechanistic insights provide a scientific basis for the potential application of Gomisin J in treating non-alcoholic fatty liver disease.
Comparative Analysis with Other Gomisins
Structural and Functional Comparison
Schisandra chinensis contains various lignans with the dibenzocyclooctadiene skeleton, including Gomisin A (GA), Gomisin J (GJ), and Gomisin N . Comparative studies have shown differences in pharmacological activities among these compounds. For instance, the vasodilatory and antihypertensive effects of Gomisin J are more prominent than those of Gomisin A , suggesting structural variations may significantly impact biological activity.
Physical Property Differences
Comparing Gomisin J with other gomisins such as Gomisin D and Gomisin O reveals notable differences in their physical properties:
Table 2: Comparative Physical Properties of Gomisins D, J, and O
Property | Gomisin D | Gomisin J | Gomisin O |
---|---|---|---|
Molecular Weight (g/mol) | 530.6 | 388.5 | 416.5 |
Molecular Formula | C₂₈H₃₄O₁₀ | C₂₂H₂₈O₆ | C₂₃H₂₈O₇ |
XLogP3-AA | 3.5 | 4.6 | 4.0 |
Hydrogen Bond Donor Count | 2 | 2 | 1 |
Hydrogen Bond Acceptor Count | 10 | 6 | 7 |
Topological Polar Surface Area (Ų) | 122.0 | 77.4 | 75.6 |
These differences in physical properties likely contribute to the varying biological activities observed among these compounds . For example, the higher lipophilicity of Gomisin J (XLogP3-AA = 4.6) compared to Gomisin D (XLogP3-AA = 3.5) may influence its membrane permeability and consequently its bioavailability and pharmacological effects .
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